cis-3-Methylpyroglutamic acid
Description
Pyroglutamic acid is naturally present in human epidermis, with elevated levels observed in conditions like psoriasis .
Properties
IUPAC Name |
(2S,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-WUJLRWPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylpyroglutamic acid can be achieved through several methods. One common approach involves the Michael addition reaction between nucleophilic glycine equivalents and α,β-unsaturated carboxylic acid derivatives. This method is particularly effective when using Ni(II)-templated Schiff bases of glycine in various asymmetric versions, placing chiral auxiliaries on either the Michael donor or acceptor or both .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrogenation and Methylation
cis-3-Methylpyroglutamic acid derivatives are synthesized via stereoselective hydrogenation and alkylation of pyroglutamic acid precursors:
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Hydrogenation of enaminones (e.g., compound 7 ) with Pd/C under high pressure yields cis-4S-methylpyroglutamate with a 30:1 diastereomeric ratio (dr) due to steric hindrance favoring the γ-endo conformation .
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Methylation of 6-oxopipecolic acid esters shows trans/cis selectivity influenced by protecting groups. For example, benzhydryl ester and carbobenzyloxy (Cbz) moieties achieve a 4:1 trans/cis ratio under optimized conditions (Table 1) .
Table 1: Impact of Protecting Groups on Methylation Selectivity
| Protecting Group (Ester) | Protecting Group (Amino) | Trans/Cis Ratio |
|---|---|---|
| Benzhydryl | Cbz | 4:1 |
| Diphenylmethyl | Cbz | 1:1 |
Non-Enzymatic Isomerization
cis-3-Methylpyroglutamic acid exhibits greater thermodynamic stability than its trans counterpart:
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Temperature-dependent isomerization : At 37°C, trans-3-methylglutaconic acid (trans-3MGC) isomerizes to cis-3MGC in aqueous solutions, with the equilibrium favoring the cis diastereomer due to lower activation energy for C2–C3 bond rotation .
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Solvent effects : In DMSO-d6, isomerization occurs faster than in D2O, suggesting solvent polarity influences activation energy .
Intramolecular Cyclization and Hydrolysis
cis-3-Methylpyroglutamic acid derivatives undergo non-enzymatic cyclization and hydrolysis:
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Anhydride formation : cis-3MGC CoA intramolecularly cyclizes to cis-3MGC anhydride, releasing free CoA. Hydrolysis of the anhydride yields cis-3MGC acid as the primary product (72% yield) .
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Competition with protein modification : In the presence of bovine serum albumin (BSA), cis-3MGC anhydride reacts with lysine residues, reducing free acid formation by 28% .
Solvent and Base Effects
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Methylation optimization : Using tetrahydrofuran (THF) as the solvent and lithium hexamethyldisilazide (LiHMDS) as the base maximizes trans/cis selectivity (Table 2) .
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Alkylating agents : Methyl iodide (MeI) achieves higher selectivity than methyl bromide (MeBr) .
Table 2: Reaction Condition Optimization for Methylation
| Parameter | Optimal Condition | Trans/Cis Ratio |
|---|---|---|
| Solvent | THF | 4:1 |
| Base | LiHMDS | 4:1 |
| Alkylating Agent | MeI | 4:1 |
Scientific Research Applications
cis-3-Methylpyroglutamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its role in various biological processes, including enzyme inhibition and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of cis-3-Methylpyroglutamic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may influence protein folding and stability, affecting various cellular processes.
Comparison with Similar Compounds
Pyroglutamic Acid (5-Oxoproline)
Structural Differences : Pyroglutamic acid lacks the 3-methyl group present in the cis-3-methyl derivative.
Metabolic and Clinical Relevance :
- Accumulation of pyroglutamic acid in humans is linked to metabolic acidosis, as seen in cases of transient 5-oxoprolinuria (urinary levels up to 60 mM reported) due to antibiotic use or vigabatrin therapy .
Physicochemical Properties :
Pyroglutamic acid’s lactam structure enhances stability against hydrolysis compared to linear glutamic acid derivatives. The cis-3-methyl substitution likely increases lipophilicity, affecting membrane permeability.
L-Pyroglutamic Acid Methyl Ester (CAS 4931-66-2)
Structural Differences : The methyl ester replaces the carboxylic acid group, altering solubility and reactivity.
Key Comparisons :
- Bioavailability : Esterification typically enhances cell permeability but requires hydrolysis for activation.
- Environmental Safety: The ester form is classified as non-persistent and non-bioaccumulative (PBT/vPvB assessment) .
- Synthetic Utility : Used as an intermediate in organic synthesis, whereas the free acid (cis-3-methylpyroglutamic acid) may have direct biological roles.
5-Methylnicotinic Acid (CAS 3222-49-9)
Structural Differences : A pyridine derivative with a methyl group at the 5-position, contrasting with the pyrrolidone ring of this compound.
Functional Implications :
- Acidity : The pyridine nitrogen in 5-methylnicotinic acid (pKa ~2.5) confers stronger acidity compared to the pyrrolidone lactam (pKa ~6.5 for pyroglutamic acid) .
- Biological Activity : Nicotinic acid derivatives are precursors for NAD/NADP cofactors, while pyroglutamic acid derivatives are implicated in glutathione metabolism and neurotransmitter synthesis.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
Structural Differences : A pyrimidine ring with chlorine and methyl substituents, differing in heterocyclic core and functional groups.
Reactivity : The chlorine atom increases electrophilicity, making it a reactive intermediate in pharmaceutical synthesis. This contrasts with the metabolic stability of this compound’s lactam structure .
Data Table: Comparative Properties
Research Implications and Gaps
- Metabolic Pathways : The impact of cis-3-methyl substitution on glutathione synthesis and 5-oxoproline dehydrogenase activity remains unexplored.
- Toxicity Profile : While pyroglutamic acid is associated with acidosis, structural analogs like the methyl ester show divergent safety profiles, warranting targeted studies on the cis-3-methyl derivative.
- Therapeutic Potential: Pyroglutamic acid derivatives are explored for nootropic and antioxidant effects; methylation may enhance blood-brain barrier penetration.
Biological Activity
Cis-3-Methylpyroglutamic acid (cis-3-MPGA) is a derivative of pyroglutamic acid, which is a cyclic lactam of glutamic acid. This compound has gained attention in recent years due to its potential biological activities and implications in various metabolic processes. This article explores the biological activity of cis-3-MPGA, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
Cis-3-MPGA is characterized by its unique cyclic structure, which includes a methyl group at the 3-position relative to the lactam nitrogen. This structural modification may influence its biological activity compared to other pyroglutamic acid derivatives.
- Neuroprotective Effects : Research indicates that cis-3-MPGA may exhibit neuroprotective properties, potentially by modulating glutamate levels in the brain. It appears to act as a competitive antagonist at glutamate receptors, thereby reducing excitotoxicity associated with neurodegenerative diseases .
- Antioxidant Properties : Cis-3-MPGA has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is particularly relevant in conditions where oxidative damage contributes to disease pathology .
- Metabolic Regulation : The compound plays a role in the glutathione metabolism pathway, influencing the synthesis and degradation of this critical antioxidant. Its involvement in these metabolic processes suggests potential applications in managing conditions related to oxidative stress and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological effects of cis-3-MPGA:
- Study on Neuroprotection : A study demonstrated that cis-3-MPGA reduced neuronal cell death in vitro under conditions of glutamate-induced excitotoxicity. The results indicated a significant decrease in apoptotic markers compared to control groups .
- Oxidative Stress Assessment : In another research project, cells treated with cis-3-MPGA exhibited lower levels of reactive oxygen species (ROS) and improved viability under oxidative stress conditions. These findings support the compound's role as an antioxidant .
Data Table: Biological Activities of this compound
Potential Therapeutic Applications
Given its biological activities, cis-3-MPGA holds promise for therapeutic applications:
- Neurodegenerative Diseases : Due to its neuroprotective and antioxidant properties, cis-3-MPGA could be explored as a treatment for diseases such as Alzheimer's and Parkinson's.
- Metabolic Disorders : Its role in regulating oxidative stress suggests potential benefits in managing metabolic syndrome and related conditions.
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound, given variability in synthetic protocols?
- Methodological Answer :
- Standardization : Publish detailed synthetic protocols in repositories like Protocols.io .
- Replication studies : Collaborate with independent labs using blinded samples.
- Data transparency : Share raw NMR/HPLC files via open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
